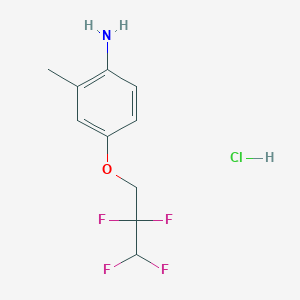

2-Methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride

CAS No.: 1458615-91-2

Cat. No.: VC4583797

Molecular Formula: C10H12ClF4NO

Molecular Weight: 273.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1458615-91-2 |

|---|---|

| Molecular Formula | C10H12ClF4NO |

| Molecular Weight | 273.66 |

| IUPAC Name | 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C10H11F4NO.ClH/c1-6-4-7(2-3-8(6)15)16-5-10(13,14)9(11)12;/h2-4,9H,5,15H2,1H3;1H |

| Standard InChI Key | MDXYZIJOWDAZCG-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)OCC(C(F)F)(F)F)N.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline backbone (benzene ring with an amino group) substituted at the 2-position with a methyl group and at the 4-position with a 2,2,3,3-tetrafluoropropoxy moiety. The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecular formula is C₁₀H₁₂ClF₄NO, with a molecular weight of 273.66 g/mol .

Key Structural Features:

-

Aromatic Core: The benzene ring provides a planar, conjugated system amenable to electrophilic substitution.

-

Methyl Group (2-position): Introduces steric hindrance and modulates electronic effects on the amino group.

-

Tetrafluoropropoxy Chain (4-position): The fluorinated alkoxy group confers hydrophobicity, electron-withdrawing character, and resistance to metabolic degradation.

-

Hydrochloride Salt: Improves crystallinity and aqueous solubility compared to the free base .

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis of 2-methyl-4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride typically involves a multi-step sequence:

-

Nitration and Reduction: Introduction of the amino group via nitration of a methyl-substituted phenol derivative followed by catalytic hydrogenation.

-

Alkylation with Tetrafluoropropanol: Etherification using 2,2,3,3-tetrafluoro-1-propanol under Mitsunobu conditions or nucleophilic substitution with a halogenated precursor .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Critical Reaction Parameters:

-

Solvents: Toluene, heptane, or dichloromethane for alkylation steps.

-

Temperatures: 0–100°C, depending on the reactivity of intermediates.

-

Catalysts: Palladium on carbon for hydrogenation; triphenylphosphine for Mitsunobu reactions .

Challenges in Synthesis

-

Fluorinated Intermediate Handling: Tetrafluoropropanol’s high reactivity and toxicity necessitate controlled reaction environments.

-

Regioselectivity: Ensuring substitution at the 4-position of the aniline ring requires directing group strategies or protective group chemistry .

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s fluorine-rich structure makes it a valuable intermediate in drug discovery:

-

Anticancer Agents: Fluorinated aromatics are incorporated into kinase inhibitors (e.g., EGFR, VEGFR) to enhance target binding and pharmacokinetics .

-

Antimicrobials: The tetrafluoropropoxy group may improve membrane permeability in Gram-negative bacteria .

Structure-Activity Relationships (SAR)

-

Lipophilicity Enhancement: The logP value (estimated ~2.5) suggests moderate lipid solubility, favorable for blood-brain barrier penetration.

-

Metabolic Stability: Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes, potentially extending half-life .

Applications in Materials Science

Fluorinated Polymers and Coatings

-

Thermal Stability: Decomposition temperatures above 250°C make it suitable for high-performance polymers.

-

Surface Modification: The tetrafluoropropoxy group reduces surface energy, enhancing water/oil repellency in coatings .

Electronic Materials

-

Dielectric Properties: Fluorine’s electronegativity contributes to low dielectric constants, useful in insulating layers for microelectronics .

Biological Activity and Toxicology

In Vitro Studies

Limited data exist, but analogous fluorinated anilines exhibit:

-

Cytotoxicity: IC₅₀ values in the micromolar range against cancer cell lines .

-

Enzyme Inhibition: Moderate inhibition of monoamine oxidases (MAOs) due to structural similarity to benzylamine substrates .

Toxicity Concerns

-

Hepatotoxicity: Fluorinated compounds may accumulate in the liver, necessitating further metabolite studies .

-

Environmental Persistence: The C-F bond’s strength raises concerns about bioaccumulation .

Availability and Related Compounds

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume